The compound 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately . This compound is classified as a heterocyclic compound due to its incorporation of nitrogen and oxygen atoms in its ring structure, which contributes to its diverse biological activities.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. One common approach is the use of benzodioxole derivatives as starting materials, which undergo various transformations to yield the desired oxazine structure.
The molecular structure of 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine features multiple fused rings and functional groups that contribute to its pharmacological properties.
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6
.GBGAENDELXWLQU-UHFFFAOYSA-N
.The compound can participate in various chemical reactions typical for heterocycles, such as:
Reactions are generally characterized by their regioselectivity and stereochemistry, which are influenced by the electronic properties of the substituents on the rings.
The mechanism of action for this compound involves interactions at a molecular level with biological targets such as enzymes or receptors. It is hypothesized that the heterocyclic structure allows for binding to specific sites, influencing biological pathways.
Research indicates that compounds with similar structures exhibit activities such as enzyme inhibition or receptor modulation, suggesting that this compound may also possess similar pharmacological effects .
This compound has potential applications in:
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 85252-29-5